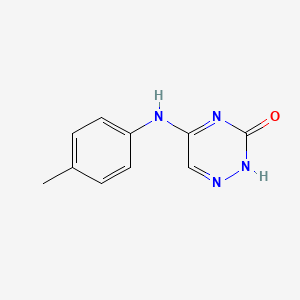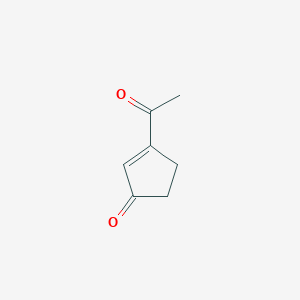
2-Cyclopenten-1-one, 3-acetyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetylcyclopent-2-enone is an organic compound characterized by a five-membered ring structure with a ketone and an acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Acetylcyclopent-2-enone can be synthesized through several methods. One common approach involves the bromination-dehydrobromination sequence to introduce the double bond into 1-alkoxycarbonyl-2-oxocycloalkylacetic and propionic esters. The application of 2,6-lutidine for dehydrobromination of α-bromocycloalkanones diesters provides sufficient selectivity without affecting the sensitive ester group .
Industrial Production Methods: Industrial production of 3-acetylcyclopent-2-enone typically involves large-scale organic synthesis techniques, ensuring high yield and purity. The exact methods may vary depending on the desired scale and specific industrial requirements.
Chemical Reactions Analysis
Types of Reactions: 3-Acetylcyclopent-2-enone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
3-Acetylcyclopent-2-enone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its role in drug development.
Mechanism of Action
The mechanism by which 3-acetylcyclopent-2-enone exerts its effects involves interactions with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the ketone and acetyl groups, which can participate in various chemical reactions. Detailed studies on its mechanism of action are essential for understanding its full potential in different applications .
Comparison with Similar Compounds
Cyclopent-2-enone: Shares the five-membered ring structure but lacks the acetyl group.
Cyclohex-2-enone: Similar structure with a six-membered ring.
2-Acetylcyclopentanone: Similar functional groups but different ring structure.
Uniqueness: Its ability to undergo various chemical reactions makes it a valuable compound in both research and industrial contexts .
Properties
CAS No. |
27326-88-1 |
|---|---|
Molecular Formula |
C7H8O2 |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
3-acetylcyclopent-2-en-1-one |
InChI |
InChI=1S/C7H8O2/c1-5(8)6-2-3-7(9)4-6/h4H,2-3H2,1H3 |
InChI Key |
DNWHNEMQSUQAQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=O)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


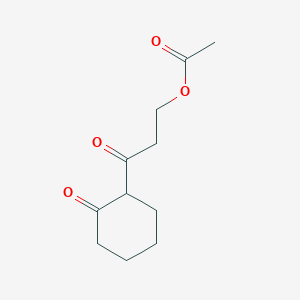
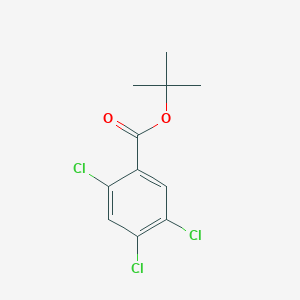
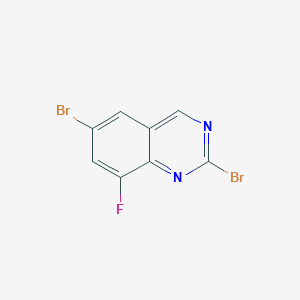

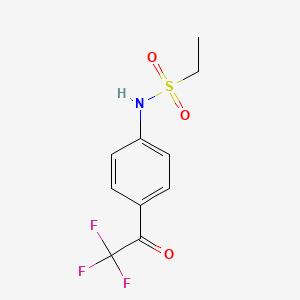
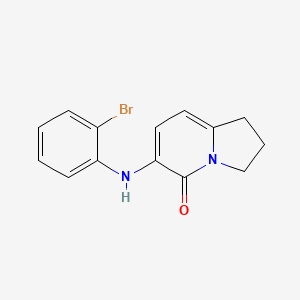
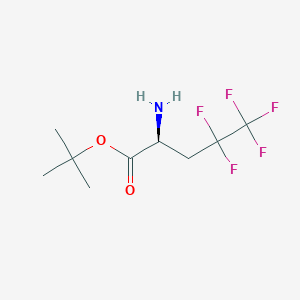

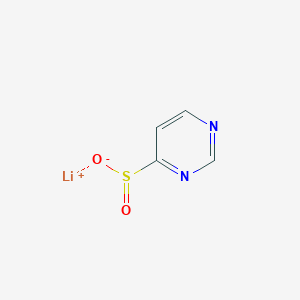
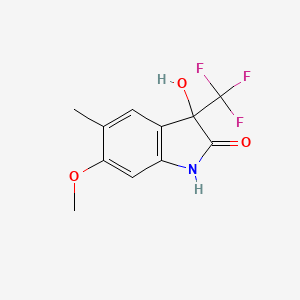
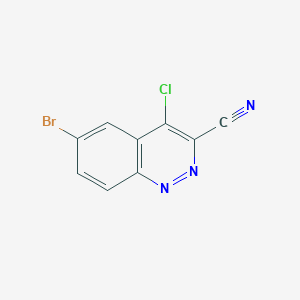
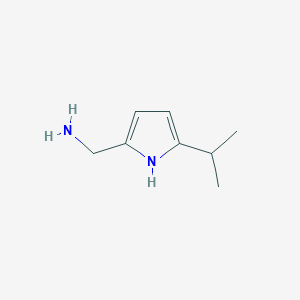
![(3-Aminobenzo[d]isoxazol-5-yl)boronicacid](/img/structure/B13118723.png)
